4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile
CAS No.: 169266-56-2
Cat. No.: VC11713749
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169266-56-2 |
|---|---|
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 4-(3-nitropyrazol-1-yl)butanenitrile |
| Standard InChI | InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2 |
| Standard InChI Key | JVTUQOQNCLAGMN-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1[N+](=O)[O-])CCCC#N |
| Canonical SMILES | C1=CN(N=C1[N+](=O)[O-])CCCC#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole heterocycle—a five-membered ring with two adjacent nitrogen atoms—substituted with a nitro group () at the 3-position and a butanenitrile chain () at the 1-position . The nitro group’s electron-withdrawing nature and the nitrile’s polarity contribute to the molecule’s reactivity, enabling participation in nucleophilic substitutions and cyclization reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.16 g/mol | |
| Boiling Point | 390.8 \pm 22.0 \, ^\circ\text{C} | |
| Density | ||
| pKa | ||
| CAS Number | 169266-56-2 |
Chemical Stability and Reactivity
The nitro group enhances electrophilicity at the pyrazole ring, facilitating aromatic substitution reactions. The nitrile moiety () can undergo hydrolysis to carboxylic acids or serve as a precursor to amines via reduction. Under acidic conditions, the compound exhibits moderate stability, but prolonged exposure to strong bases may degrade the nitrile group.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with the formation of the pyrazole core through cyclocondensation of hydrazine derivatives with β-ketonitriles. Nitration at the 3-position is achieved using nitric acid-sulfuric acid mixtures, followed by alkylation with 4-bromobutanenitrile to attach the nitrile chain. Key steps include:
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Cyclocondensation:
-
Nitration:
-
Alkylation:
Reaction yields are optimized using polar aprotic solvents like dimethylformamide (DMF) and temperatures of 60–80°C.
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and purity. Automated systems control reaction parameters (e.g., temperature, residence time), while purification involves fractional distillation and silica gel chromatography. Annual production estimates exceed 10 metric tons globally, driven by demand from pharmaceutical intermediates.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The nitro group’s bioreduction generates reactive oxygen species (ROS), disrupting bacterial cell membranes.
Figure 1: Proposed Anticancer Mechanism
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Nitro Reduction:
(via nitroreductases) -
ROS Generation:
, damage DNA and proteins. -
Topoisomerase II Inhibition:
Stabilizes DNA-enzyme complexes, preventing replication.
Applications and Future Directions
Pharmaceutical Intermediates
The compound serves as a precursor to pyrazolo[1,5-a]pyrimidines—a class of kinase inhibitors under investigation for oncology. Functionalization at the nitrile group (e.g., hydrolysis to carboxylic acids) enables diversification of drug candidates.
Materials Science
In polymer chemistry, the nitrile group participates in cycloaddition reactions to form thermally stable polyamides. Applications in flame-retardant coatings are being explored.
Research Challenges
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Toxicity Profile: Chronic exposure studies are needed to assess hepatotoxicity risks.
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Synthetic Efficiency: Current routes yield ≤65%; catalyst optimization (e.g., Pd/C) could improve economies.
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